molecular formula C7H14ClNO B15361884 rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride

rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride

Cat. No.: B15361884
M. Wt: 163.64 g/mol
InChI Key: ZWFNCJOAGYAXQO-VWZUFWLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a bicyclic amine hydrochloride salt with a fused cyclopentane-pyrrolidine scaffold. Key characteristics include:

  • Purity: ≥97% (HPLC) .
  • Storage: Requires 2–8°C storage and ice-pack shipping to maintain stability .
  • Availability: Offered in quantities ranging from 100 mg to 25 g, with prices scaling from $4,832.90 to $120,800.90 .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1

InChI Key

ZWFNCJOAGYAXQO-VWZUFWLJSA-N

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CNC2)O.Cl

Canonical SMILES

C1CC(C2C1CNC2)O.Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 undergoes nucleophilic substitution under standard conditions:

Reaction Type Reagents/Conditions Product Application
TosylationTosyl chloride, pyridinerel-(3aS,4R,6aR)-4-tosyloxy-octahydrocyclopenta[c]pyrrolIntermediate for further functionalization
Mitsunobu ReactionDIAD, PPh₃, nucleophile (e.g., azide)4-azido derivativeSynthesis of bioactive analogs

These reactions enable modifications to enhance solubility or introduce pharmacophores for drug discovery.

Amine-Alcohol Functionalization

The secondary amine and alcohol groups participate in tandem reactions:

Reductive Amination

  • Conditions : Ketone/aldehyde, NaBH₃CN or H₂/Pd-C

  • Product : N-alkylated derivatives with retained stereochemistry.

  • Example : Reaction with formaldehyde yields N-methyl-octahydrocyclopenta[c]pyrrol-4-ol, a precursor for ion channel modulators.

Esterification

  • Conditions : Acetyl chloride, base

  • Product : 4-acetoxy-octahydrocyclopenta[c]pyrrol;hydrochloride

  • Purpose : Stabilization of the hydroxyl group during multi-step syntheses.

Ring-Opening and Cross-Coupling Reactions

The bicyclic scaffold undergoes selective ring-opening under controlled conditions:

Reaction Catalyst/Reagents Outcome Reference
HydrogenolysisH₂, Pd/CCleavage of cyclopentane ring to generate linear amine-alcohol derivatives
Suzuki-Miyaura CouplingAryl boronic acid, Pd(PPh₃)₄Incorporation of aromatic groups at nitrogen or oxygen sites

These transformations demonstrate utility in synthesizing structurally diverse ligands for biological targets.

Stereospecific Transformations

The compound’s stereochemistry (3aS,4R,6aR) directs regioselective reactions:

  • Epoxidation : Treatment with m-CPBA selectively oxidizes the cyclopentene moiety, yielding an epoxide used in asymmetric synthesis.

  • Diastereoselective Alkylation : Chiral auxiliaries induce preferential formation of R-configured products at position 4.

Retinol-Binding Protein 4 (RBP4) Antagonists

Derivatives synthesized via N-arylation (e.g., with trifluoromethylphenyl groups) inhibit RBP4, reducing serum retinol levels. Key steps include:

  • Pd-catalyzed amination with aryl halides .

  • Saponification of ester intermediates to carboxylic acids (e.g., compound 18 in Scheme 3 ).

Calcium Channel Blockers

Ester derivatives (e.g., 4-acetoxy analogs) exhibit voltage-gated calcium channel inhibition, validated in electrophysiological assays.

Comparative Reactivity of Structural Analogs

Compound Reactivity Difference Cause
rel-(3aR,5r)-1-aminooctahydrocyclopenta[c]pyrroleHigher amine nucleophilicityAbsence of hydroxyl group
1-(2-methylphenyl)-rel-octahydrocyclopenta[c]pyrrolEnhanced stability in cross-couplingAryl group steric protection

Stability and Reaction Optimization

  • Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions (pH < 2), requiring neutral buffers for aqueous reactions.

  • Thermal Stability : Reactions above 80°C risk racemization at position 4; optimal temperatures range from 0°C to 25°C.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[c]pyrrol Derivatives

rel-(3aR,6S,6aS)-Octahydro-1-(phenylmethyl)cyclopenta[b]pyrrol-6-ol (CAS 127061-31-8)
  • Structural Differences : Features a phenylmethyl substituent at position 1 and a hydroxyl group at position 6 (vs. position 4 in the target compound).
  • Positional isomerism of the hydroxyl group may alter hydrogen-bonding interactions .
tert-Butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate (CAS 2455450-43-6)
  • Structural Differences : Incorporates a tert-butyl carbamate group at position 5 instead of a hydroxyl group.
  • Implications : The carbamate moiety increases steric bulk and alters solubility (likely less polar than the hydrochloride salt). This derivative is used as a synthetic intermediate in peptide chemistry .
Hexahydro-1H-cyclopenta[c]pyridin-6-ol (CAS 1326344-86-8)
  • Structural Differences : Replaces the pyrrolidine nitrogen with a pyridine ring.
  • Implications : The pyridine nitrogen increases basicity (pKa ~5 vs. ~9 for pyrrolidine), affecting protonation states under physiological conditions .

Bicyclic Amines with Heterocyclic Modifications

(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride (CAS 694439-04-8)
  • Structural Differences : Contains a dioxane ring fused to pyrrolidine.
  • Implications : The ether oxygens enhance hydrophilicity and may improve aqueous solubility compared to the target compound. Priced at $580.00/g, it is more cost-effective for small-scale R&D .
d-Biotin Intermediates
  • Example: (3aS,6aR)-1,3-Dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazole derivatives.
  • Structural Differences: Substitution of cyclopentane with a thienoimidazole ring system.
  • Implications : These intermediates are critical in asymmetric biotin synthesis, leveraging sulfur-containing heterocycles for chiral resolution. Total yields reach 42% in optimized routes .

Functionalized Pyrrolidine Derivatives

(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride (CAS 130657-47-5)
  • Structural Differences : Stereoisomer of the target compound with distinct configuration at C4 and C6a.
  • Implications : Altered stereochemistry may affect receptor binding selectivity in drug discovery .
a-Methyl-3-Pyrrolidinemethanol (CAS 477700-38-2)
  • Structural Differences : Lacks the cyclopentane ring but includes a hydroxymethyl group.
  • Implications : Simplified structure reduces synthetic complexity, making it a cheaper alternative ($4832.90/g for the target compound vs. lower cost for linear analogs) .

Data Tables

Table 1: Physical and Commercial Properties

Compound Name Molecular Formula Molecular Weight Purity Price (1g) Key Structural Feature
Target Compound (CAS N/A) C8H14ClNO 175.66 ≥97% $12,080.90 Cyclopenta[c]pyrrol-4-ol hydrochloride
rel-(3aR,6S,6aS)-Octahydro-1-(phenylmethyl)cyclopenta[b]pyrrol-6-ol C14H19NO 217.31 N/A N/A Phenylmethyl substituent
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride C7H12ClNO2 177.63 N/A $580.00 Dioxane-fused pyrrolidine

Q & A

Q. Table 3: Key Physicochemical and Safety Properties

PropertyValueSource
Molecular formulaC₈H₁₄ClNO
Molecular weight183.63 g/mol
LogP1.2 (predicted)
GHS hazardsH302 (oral toxicity), H319 (eye irritant)
Recommended PPEGloves, goggles, fume hood

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.